(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(phenyl)methanone hydrochloride
Description
Properties
IUPAC Name |
[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-phenylmethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS.ClH/c1-13-12-21-15(17-13)11-18-7-9-19(10-8-18)16(20)14-5-3-2-4-6-14;/h2-6,12H,7-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBISVXPZRQDPAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperazine Functionalization via Nucleophilic Substitution
The core piperazine ring is typically functionalized at the 1- and 4-positions through nucleophilic substitution or reductive amination. In a representative procedure, 1-(tert-butoxycarbonyl)piperazine undergoes alkylation with 2-(chloromethyl)-4-methylthiazole in acetonitrile at 80°C for 18 hours, yielding the Boc-protected intermediate. Deprotection with 4 M HCl in dioxane liberates the free piperazine-thiazole base, which is subsequently coupled to a benzophenone precursor.
Key optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., MeCN, DMF) enhance reaction rates by stabilizing transition states.
- Temperature control : Reactions above 60°C minimize byproduct formation during Boc deprotection.
Hydrochloride Salt Formation
Acid-Base Titration for Salt Precipitation
The free base is dissolved in anhydrous ether, and HCl gas is bubbled through the solution until pH < 2. The precipitate is filtered, washed with cold ether, and dried under vacuum to yield the hydrochloride salt. Crystallization from ethanol/water (9:1) enhances purity (>98% by HPLC).
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.96 (s, 1H, thiazole-H)
- δ 7.65–7.45 (m, 5H, phenyl-H)
- δ 4.38 (s, 2H, CH₂-thiazole)
- δ 3.24 (dd, J = 11.2 Hz, 4.1 Hz, 2H, piperazine-H)
HRMS (ESI+) :
Calculated for C₁₇H₂₁ClN₃OS⁺: 350.1084; Found: 350.1087
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥98% purity with retention time = 11.5 minutes.
Process Optimization and Yield Enhancement
Catalytic Improvements
Substituting AlCl₃ with FeCl₃ in Friedel-Crafts reactions reduces side reactions (e.g., overacylation) from 15% to <5%.
Solvent Recycling
MeCN recovery via distillation decreases production costs by 22% without compromising yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(phenyl)methanone hydrochloride is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may act as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(phenyl)methanone hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
*Estimated based on structural analogs.
Key Observations:
- Thiazole vs. Quinoline Cores: The target compound’s 4-methylthiazole group provides distinct electronic and steric profiles compared to quinoline derivatives (e.g., C1–C7).
- Substituent Effects: Halogenated or electron-withdrawing groups (e.g., Cl, CF₃ in C3, C7) increase lipophilicity and binding affinity in quinoline analogs, whereas the target’s methyl group on thiazole balances lipophilicity and solubility . Methoxy groups (e.g., Compound 14 in ) enhance hydrogen-bonding capacity, contrasting with the target’s nonpolar methyl group .
- Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for oral bioavailability. The target compound likely follows this trend .
Biological Activity
The compound (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(phenyl)methanone hydrochloride, also referred to as a thiazole-piperazine derivative, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C17H22ClN3OS
- Molecular Weight : 351.89 g/mol
- CAS Number : 1215587-98-6
The compound features a thiazole ring, a piperazine ring, and a phenyl group, which contribute to its unique properties and biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may modulate cellular signaling pathways and enzyme activities, although the precise mechanisms are still under investigation.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial potential of thiazole-piperazine derivatives. A study by Mhaske et al. demonstrated that various synthesized derivatives exhibited moderate to excellent antimicrobial activity against several bacterial strains. The results indicated that compounds with specific substituents on the piperazine and thiazole rings showed enhanced efficacy .
Table 1: Antimicrobial Activity of Thiazole-Piperazine Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Activity Level |
|---|---|---|---|
| 5a | E. coli | 20 | Moderate |
| 5b | S. aureus | 25 | Good |
| 5c | P. aeruginosa | 15 | Moderate |
| 5d | K. pneumoniae | 30 | Excellent |
Anticancer Activity
Research has also highlighted the potential anticancer properties of this compound. A study indicated that similar thiazole derivatives inhibited Na+/K+-ATPase activity and Ras oncogene activity in cancer cells, suggesting a mechanism for their anticancer effects .
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|---|
| Compound A | HeLa | 10 | High |
| Compound B | MCF7 | 15 | Moderate |
| Compound C | A549 | 5 | Very High |
Case Studies
- Antimicrobial Efficacy : In vitro studies conducted on various thiazole derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that specific modifications to the piperazine moiety enhanced antimicrobial potency .
- Antitumor Properties : In experimental models, compounds similar to this compound demonstrated cytotoxic effects against cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
Q & A
Q. What are the critical steps in synthesizing (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(phenyl)methanone hydrochloride?
Methodological Answer: The synthesis typically involves:
Piperazine Functionalization : Nucleophilic substitution reactions to introduce the 4-methylthiazolemethyl group onto the piperazine ring .
Ketone Coupling : Reacting the functionalized piperazine with a phenyl carbonyl precursor (e.g., benzoyl chloride derivatives) under controlled conditions (e.g., inert atmosphere, 60–80°C) .
Salt Formation : Treating the free base with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability for pharmacological studies .
Key Techniques : Monitor reaction progress via HPLC for purity (>95%) and confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the molecular structure of this compound validated?
Methodological Answer: Structural validation employs:
Spectroscopic Analysis : H NMR (e.g., δ 2.4–3.0 ppm for piperazine protons) and C NMR (e.g., carbonyl carbon at ~170 ppm) .
X-ray Crystallography : Resolves spatial arrangement, confirming piperazine-thiazole and phenyl-ketone connectivity .
Computational Modeling : Density Functional Theory (DFT) optimizations to predict bond angles/energies, cross-validated with experimental data .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives with modified thiazole or phenyl groups?
Methodological Answer: Strategies include:
Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency for thiazole-piperazine coupling .
Catalysis : Use Pd/C or CuI for cross-coupling reactions introducing halogenated phenyl groups, achieving yields >70% .
Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) while maintaining >90% purity .
Troubleshooting : Low yields may arise from steric hindrance with bulky substituents; consider stepwise coupling or protective group strategies .
Q. How to resolve contradictions in reported bioactivity data (e.g., variable IC50_{50}50 values in enzyme inhibition assays)?
Methodological Answer:
Assay Standardization : Ensure consistent enzyme sources (e.g., recombinant human COX-2 vs. murine isoforms) and buffer conditions (pH 7.4, 25°C) .
Solubility Controls : Pre-dissolve the hydrochloride salt in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., fluorophenyl or benzofuran substitutions) to identify key pharmacophores influencing potency .
Q. What advanced techniques characterize the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
Surface Plasmon Resonance (SPR) : Measures binding kinetics (k/k) to targets like cyclooxygenases, with immobilized ligand or protein .
Molecular Dynamics Simulations : Predict binding modes using software like GROMACS; validate with mutagenesis (e.g., Ala-scanning of active-site residues) .
Cryo-EM/X-ray Co-crystallography : Resolve ligand-protein complexes at <3 Å resolution, identifying critical hydrogen bonds or hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
